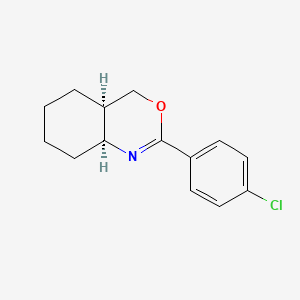
Acetic acid;3,7,11-trimethyldodeca-1,3-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3,7,11-trimethyldodeca-1,3-dien-1-ol, also known as farnesol, is a naturally occurring sesquiterpene alcohol. It is found in various essential oils such as citronella, neroli, cyclamen, lemon grass, tuberose, rose, and musk. Farnesol is known for its floral fragrance and is widely used in perfumery and cosmetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Farnesol can be synthesized through several methods. One common synthetic route involves the condensation of isoprene units. The process typically starts with the formation of geranyl pyrophosphate, which undergoes further reactions to form farnesyl pyrophosphate. This intermediate is then hydrolyzed to produce farnesol .
Industrial Production Methods
Industrial production of farnesol often involves extraction from natural sources. Essential oils containing farnesol are subjected to steam distillation or solvent extraction to isolate the compound. The extracted farnesol is then purified using techniques such as fractional distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Farnesol undergoes various chemical reactions, including:
Oxidation: Farnesol can be oxidized to form farnesal and farnesoic acid.
Reduction: It can be reduced to form dihydrofarnesol.
Substitution: Farnesol can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Farnesal, farnesoic acid
Reduction: Dihydrofarnesol
Substitution: Various esters and ethers depending on the substituent.
Applications De Recherche Scientifique
Farnesol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling and regulation of gene expression.
Medicine: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the formulation of perfumes, cosmetics, and as a flavoring agent.
Mécanisme D'action
Farnesol exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Farnesol disrupts microbial cell membranes, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway.
Anti-inflammatory Activity: Farnesol inhibits the production of pro-inflammatory cytokines and mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geraniol: Another monoterpenoid alcohol with a similar floral fragrance.
Nerol: An isomer of geraniol with similar properties.
Linalool: A terpene alcohol found in many essential oils with a floral scent.
Uniqueness
Farnesol is unique due to its sesquiterpene structure, which provides it with distinct biological activities and a more complex fragrance profile compared to monoterpenoid alcohols like geraniol and nerol .
Propriétés
Numéro CAS |
71557-56-7 |
|---|---|
Formule moléculaire |
C17H32O3 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
acetic acid;3,7,11-trimethyldodeca-1,3-dien-1-ol |
InChI |
InChI=1S/C15H28O.C2H4O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16;1-2(3)4/h10-14,16H,5-9H2,1-4H3;1H3,(H,3,4) |
Clé InChI |
PXNCNVWZDPPVHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCC=C(C)C=CO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


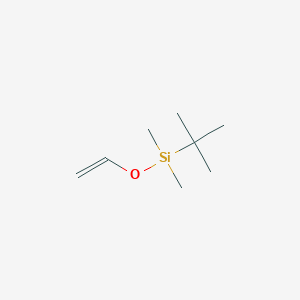


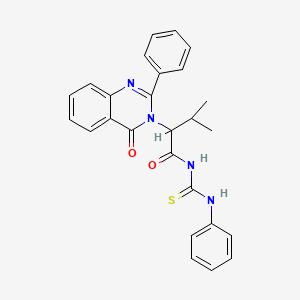
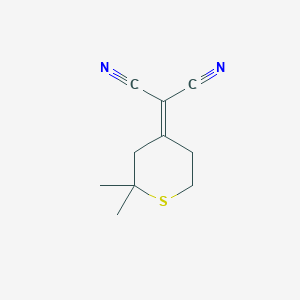
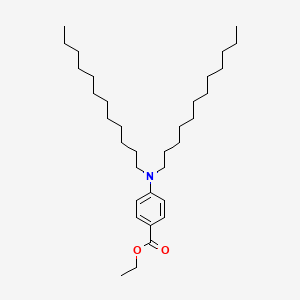
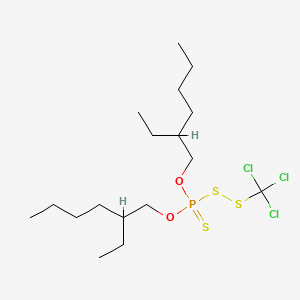
silane](/img/structure/B14473125.png)
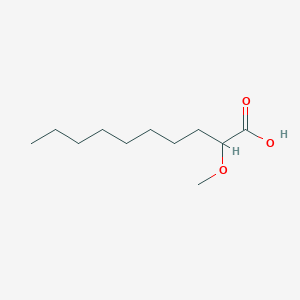
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
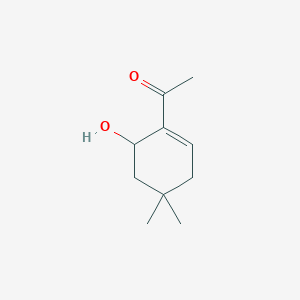
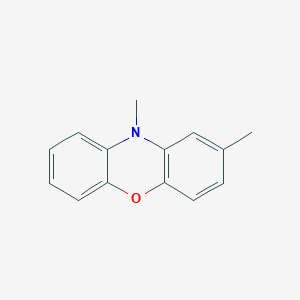
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
